(2-Methylfuran-3-yl)methanol CAS number 5554-99-4
(2-Methylfuran-3-yl)methanol CAS number 5554-99-4
An In-depth Technical Guide to (2-Methylfuran-3-yl)methanol (CAS 5554-99-4)
Abstract
This technical guide provides a comprehensive overview of (2-Methylfuran-3-yl)methanol, CAS Number 5554-99-4, a heterocyclic alcohol of significant interest to the scientific community. The document delves into its fundamental physicochemical properties, methods of synthesis, chemical reactivity, and diverse applications, particularly its role as a versatile building block in organic synthesis. It is intended for researchers, chemists, and professionals in drug development and materials science who are utilizing or considering this furan derivative in their work. The guide synthesizes technical data with practical insights, covering safe handling protocols and exploring the compound's position within the broader context of biomass-derived chemical intermediates.
Introduction and Strategic Importance
(2-Methylfuran-3-yl)methanol is an organic compound featuring a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third.[1] This unique arrangement of functional groups on a five-membered aromatic oxygen-containing heterocycle makes it a valuable intermediate in synthetic chemistry.[1] Furans, in general, are a cornerstone of heterocyclic chemistry, with many derivatives exhibiting important biological activities or serving as key precursors to complex molecules.[2]
The parent compound, 2-methylfuran, is recognized as a significant biomass-derived platform chemical, often produced from the hemicellulose fraction of lignocellulose.[3][4] This places (2-Methylfuran-3-yl)methanol and its chemistry at the intersection of sustainable "green" chemistry and advanced organic synthesis. Its structure is a nexus of reactivity: the nucleophilic furan ring, the reactive benzylic-like alcohol, and the directing influence of the methyl group. Understanding how to leverage this reactivity is key to its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Physicochemical Properties and Characterization
(2-Methylfuran-3-yl)methanol is typically a colorless to pale yellow liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below. The presence of the hydroxymethyl group imparts polarity, rendering it soluble in polar solvents such as water and alcohols, a crucial factor for its use in various reaction media.[1]
Table 1: Physicochemical Properties of (2-Methylfuran-3-yl)methanol
| Property | Value | Reference |
| CAS Number | 5554-99-4 | [5] |
| Molecular Formula | C₆H₈O₂ | [1][5] |
| Molecular Weight | 112.13 g/mol | [5][6] |
| IUPAC Name | (2-methylfuran-3-yl)methanol | [5] |
| Synonyms | (2-Methyl-3-furyl)methanol, 3-(Hydroxymethyl)-2-methylfuran | [1][5] |
| Appearance | Clear, pale yellow liquid | [1] |
| Boiling Point | 76-78°C @ 11 mmHg | |
| Purity (Typical) | ≥95% | [1] |
Spectroscopic Profile
-
¹H NMR: Would show distinct signals for the furan ring protons, the methyl group protons (singlet, ~2.2-2.4 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.5-4.7 ppm), and the hydroxyl proton (a broad singlet which can be exchanged with D₂O).
-
¹³C NMR: Would reveal six distinct carbon signals corresponding to the two sp² carbons of the double bond, the two sp² carbons attached to the oxygen, the methyl carbon, and the methylene carbon.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 112. PubChem lists available GC-MS data for this compound.[5]
Synthesis and Manufacturing
The synthesis of substituted furfuryl alcohols like (2-methylfuran-3-yl)methanol generally follows established organic chemistry principles. The most common and direct route involves the selective reduction of a carbonyl group at the 3-position of the 2-methylfuran ring.
Primary Synthetic Pathway: Reduction of a Carbonyl Precursor
This strategy is predicated on the availability of 2-methyl-3-furoic acid or its corresponding aldehyde or ester. These precursors can be reduced to the primary alcohol using a variety of reducing agents. The choice of reagent is critical and depends on the substrate and desired selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing esters and carboxylic acids directly to alcohols. It is typically used in anhydrous ethers like THF or diethyl ether.
-
Sodium Borohydride (NaBH₄): A milder reducing agent, ideal for the selective reduction of aldehydes and ketones. It is often used in protic solvents like methanol or ethanol.
Caption: General synthetic workflow for (2-Methylfuran-3-yl)methanol via reduction.
Experimental Protocol: Reduction of Methyl 2-Methyl-3-furoate
This protocol is a representative example based on standard laboratory procedures for ester reduction.
-
Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to 0°C in an ice-water bath. This is a critical step to control the highly exothermic reaction between LiAlH₄ and the ester.
-
Substrate Addition: A solution of methyl 2-methyl-3-furoate (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C. The slow addition rate is essential for safety and reaction control.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water dropwise, followed by 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure (2-methylfuran-3-yl)methanol.
Chemical Reactivity and Synthetic Utility
The synthetic value of (2-methylfuran-3-yl)methanol stems from the distinct reactivity of its two key functional domains: the hydroxymethyl group and the furan ring.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality is a versatile handle for a wide range of transformations:
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Oxidation: Can be oxidized to the corresponding aldehyde (2-methyl-3-furaldehyde) using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid (2-methyl-3-furoic acid) with stronger oxidants like potassium permanganate (KMnO₄).
-
Esterification: Reacts readily with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form esters, which are often explored in fragrance and flavor applications.[7]
-
Etherification: Can be converted to ethers, such as by Williamson ether synthesis, to introduce different alkyl or aryl groups.
Reactions of the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C5 position (alpha to the oxygen and least sterically hindered).
-
Electrophilic Substitution: Can undergo reactions like acylation (Friedel-Crafts), Vilsmeier-Haack formylation, and nitration, although the acidic conditions required for some of these can lead to ring-opening.[8]
-
Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions, providing a pathway to complex bicyclic structures.[3]
-
Hydrogenation: The furan ring can be hydrogenated to the corresponding tetrahydrofuran derivative, a common solvent and intermediate.
Caption: Key chemical transformations of (2-Methylfuran-3-yl)methanol.
Applications in Research and Development
Pharmaceutical and Medicinal Chemistry
As a heterocyclic building block, this compound is a valuable starting material for the synthesis of more complex molecules with potential biological activity.[1][2] The furan nucleus is a common scaffold in many natural products and pharmaceuticals. The ability to functionalize both the alcohol and the furan ring allows for the systematic construction of compound libraries for drug discovery screening.
Flavor and Fragrance Industry
Furan derivatives are well-known for their potent and diverse aroma profiles. For example, the related compound 2-methyl-3-furanthiol possesses an intense meaty aroma and is a critical component of many savory flavors.[9][10] (2-Methylfuran-3-yl)methanol can serve as a direct precursor to this and other thioethers via substitution of the hydroxyl group.[11] Furthermore, esters derived from it are candidates for new fragrance materials with potentially fruity or floral notes.[7][12]
Safety, Handling, and Toxicology
No specific, comprehensive safety data sheet (SDS) for (2-methylfuran-3-yl)methanol is widely available in the public domain. Therefore, a conservative approach to handling is required, guided by the data for structurally related compounds such as 2-methylfuran and other flammable alcohols.
-
Assumed Hazards: Based on 2-methylfuran, the compound should be treated as a highly flammable liquid and vapor .[13][14] It should also be considered potentially toxic if swallowed and fatal if inhaled .[13][14]
-
Handling Precautions:
-
Work only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[16]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[13][15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Toxicological Considerations
The metabolism of furan derivatives is a critical area of study. The related compound 2-methylfuran is metabolized in the liver by cytochrome P450 enzymes (specifically CYP2E1) into a highly reactive α,β-unsaturated metabolite, 3-acetylacrolein.[17][18] This reactive intermediate is capable of forming adducts with DNA and other nucleophiles, which is the basis for its toxicity.[17][18] It is plausible that (2-methylfuran-3-yl)methanol could undergo similar metabolic activation pathways, a factor that must be considered in any drug development program.
Conclusion and Future Outlook
(2-Methylfuran-3-yl)methanol, CAS 5554-99-4, is more than just a chemical intermediate; it is a versatile platform molecule with significant potential. Its origins in renewable biomass feedstocks align it with the principles of green chemistry, while its rich reactivity makes it a valuable tool for chemists in academia and industry. Future research will likely focus on expanding its use in the synthesis of complex bioactive molecules, developing novel fragrance and flavor compounds, and exploring its potential in the creation of new polymers and materials. As the demand for sustainable and functional chemical building blocks grows, the importance of well-characterized furan derivatives like (2-methylfuran-3-yl)methanol is set to increase.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777165, (2-Methylfuran-3-yl)methanol. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of (2-Methyl-furan-3-YL)-methanol. Retrieved from [Link]
-
Schäfer, F., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. International Journal of Molecular Sciences. Available at: [Link]
-
Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]
-
Wang, C., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. Available at: [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
- Google Patents. (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.
-
Georganics. (2024). Furan-3-methanol – preparation and application. Retrieved from [Link]
-
Catalysis Science & Technology. (2018). Gas-phase cascade upgrading of furfural to 2-methylfuran using methanol as a H-transfer reactant and MgO based catalysts. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (2-METHYL-5-PHENYLFURAN-3-YL)METHANOL | CAS 111787-91-8. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]
-
Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
-
National Institutes of Health. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Retrieved from [Link]
-
Crysdot LLC. (n.d.). (2-Methylfuran-3-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34286, 2-Methyl-3-furanthiol. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of new fragrances from 2-methylfuran. Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Fragrances from 2-Methylfuran. Retrieved from [Link]
-
ResearchGate. (2022). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]
Sources
- 1. CAS 5554-99-4: (2-methylfuran-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Methylfuran-3-yl)methanol | C6H8O2 | CID 2777165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5554-99-4 | (2-Methylfuran-3-yl)methanol - Moldb [moldb.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
- 15. uwm.edu [uwm.edu]
- 16. methanex.com [methanex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
